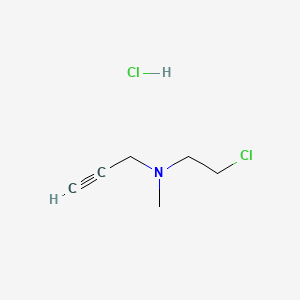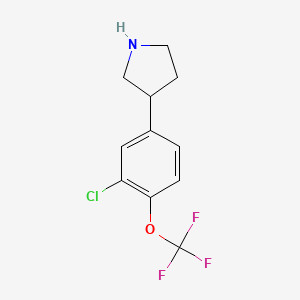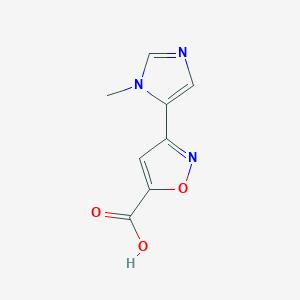
3-Buten-2-one, 4-(2-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9BrO It is a derivative of butenone, where a bromophenyl group is attached to the butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2-Bromophenyl)but-3-en-2-one can be synthesized through various methods. One common route involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated aromatic compound. For 4-(2-Bromophenyl)but-3-en-2-one, the reaction would involve coupling 2-bromophenylboronic acid with but-3-en-2-one under mild conditions .
Industrial Production Methods
In an industrial setting, the production of 4-(2-Bromophenyl)but-3-en-2-one would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, using high-efficiency catalysts and controlled reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromophenyl)but-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 4-(2-bromophenyl)butanoic acid.
Reduction: Formation of 4-(2-bromophenyl)butan-2-ol.
Substitution: Formation of 4-(2-aminophenyl)but-3-en-2-one or 4-(2-thiophenyl)but-3-en-2-one.
Applications De Recherche Scientifique
4-(2-Bromophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Bromophenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenyl)but-3-en-2-one
- 4-(3-Bromophenyl)but-3-en-2-one
- 4-Phenylbut-3-en-2-one
Uniqueness
4-(2-Bromophenyl)but-3-en-2-one is unique due to the position of the bromine atom on the phenyl ring. This positional isomerism can significantly affect the compound’s reactivity and biological activity. Compared to its 3- and 4-bromo analogs, 4-(2-Bromophenyl)but-3-en-2-one may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
72454-54-7 |
|---|---|
Formule moléculaire |
C10H9BrO |
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
(E)-4-(2-bromophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9BrO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+ |
Clé InChI |
YEXZDFFGPWZWBU-VOTSOKGWSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC=CC=C1Br |
SMILES canonique |
CC(=O)C=CC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)




amine](/img/structure/B13594783.png)
![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)


![1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)




